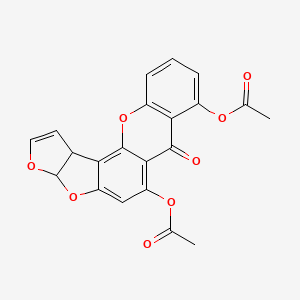
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene is a complex organic compound with a unique structure that includes multiple rings and substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene typically involves multiple steps, including the formation of the core pentalene structure followed by the introduction of ethyl and methyl groups. Common synthetic routes may involve:
Cyclization reactions: To form the core pentalene structure.
Alkylation reactions: To introduce the ethyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one substituent with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene has various applications in scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methods.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism by which 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Affecting biochemical pathways.
Receptor binding: Modulating cellular responses.
Pathway modulation: Influencing metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3a-Bromo-6a-methyloctahydro-2,5-methanopentalene: Similar structure with a bromine substituent.
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene: Similar core structure with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
59052-81-2 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
3-ethyl-7-methyltricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C12H20/c1-3-12-7-9-4-10(8-12)6-11(12,2)5-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
VIZHRCZCOAZQRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC3CC(C1)CC2(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


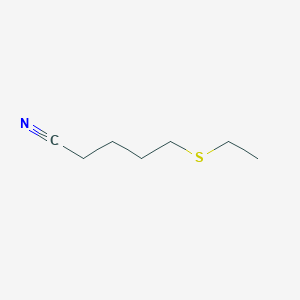
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
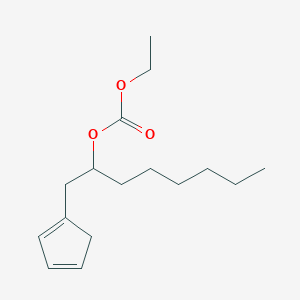
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
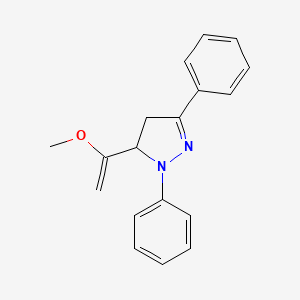
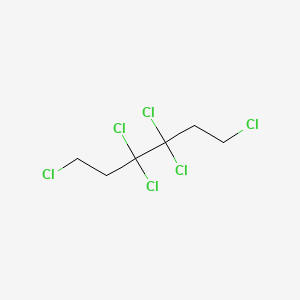
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
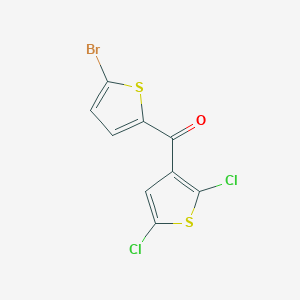
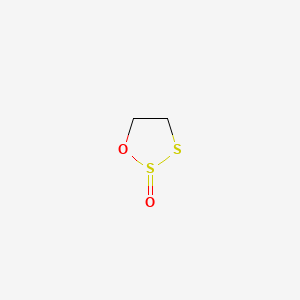
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
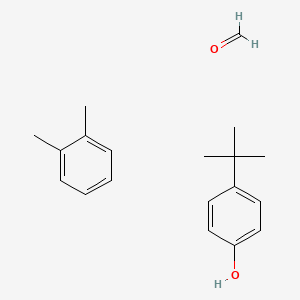
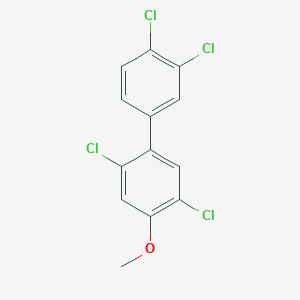
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
